3-Bromo-5-(piperidin-2-yl)pyridine hydrochloride
Description
3-Bromo-5-(piperidin-2-yl)pyridine hydrochloride is a halogenated pyridine derivative featuring a piperidine ring fused to the pyridine scaffold. For instance, structurally similar compounds like (±)-Anabasine hydrochloride (3-(piperidin-2-yl)pyridine hydrochloride) are documented as cholinergic agents, with CAS RN 15251-47-5 . The bromine substituent at the 3-position of the pyridine ring enhances reactivity for cross-coupling reactions, making it valuable in medicinal chemistry for constructing complex molecules .
Properties
IUPAC Name |
3-bromo-5-piperidin-2-ylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.ClH/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10;/h5-7,10,13H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZFEUVINYJSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CN=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Derivatives
The synthesis typically begins with the bromination of a pyridine precursor. A common starting material is 5-substituted pyridine, which undergoes electrophilic aromatic substitution to introduce bromine at the 3-position. In one industrial method, 5-(piperidin-2-yl)pyridine is treated with bromine (Br₂) in acetic acid under reflux conditions. This reaction achieves regioselective bromination due to the directing effects of the piperidinyl group .
Reaction Conditions:
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Temperature: Reflux (~118°C for acetic acid).
Alternative brominating agents, such as N-bromosuccinimide (NBS), have been explored in polar aprotic solvents like dimethylformamide (DMF). However, Br₂ in acetic acid remains preferred for scalability and cost-effectiveness.
Cyclization and Elimination Reactions
Cyclization steps are employed to form the piperidine ring. In a representative procedure, 1-benzyl-4-(3-bromopyridin-5-yl)piperidin-4-ol undergoes acid-catalyzed dehydration. Heating in ethanol with concentrated hydrochloric acid eliminates water, yielding 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-3-bromopyridine .
Reaction Parameters:
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Acid Catalyst: Concentrated HCl (80 mL per 35 g substrate) .
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Temperature: Reflux (~78°C for ethanol).
Mechanistic Insight:
The reaction proceeds via protonation of the hydroxyl group, followed by elimination to form a carbocation intermediate. Subsequent deprotonation generates the tetrahydropyridine derivative.
Deprotection and Hydrochloride Salt Formation
The final steps involve removing protecting groups and converting the free base to the hydrochloride salt. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas cleaves the N-benzyl group, yielding 3-bromo-5-(piperidin-2-yl)pyridine . Subsequent treatment with hydrochloric acid forms the hydrochloride salt.
Hydrogenation Conditions:
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Catalyst: 10% Pd/C (5–10 wt% of substrate).
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Solvent: Ethanol or methanol.
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Pressure: Ambient or slightly elevated (1–3 atm).
Salt Formation:
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The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution.
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Precipitation of the hydrochloride salt occurs immediately, with ~95% recovery .
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies and their efficiencies:
Case Study: Industrial-Scale Production
A patented method (CN104592198A) highlights a scalable route to 3-bromo-5-(piperidin-2-yl)pyridine hydrochloride :
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Bromination: 2-Methylpyrimidine → 5-bromo-2-methylpyrimidine (85% yield).
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Coupling: Lithiation followed by reaction with N-benzyl piperidin-4-one (72% yield).
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Cyclization: Acid-catalyzed dehydration (68% yield).
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Deprotection: Hydrogenolysis (90% yield).
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Salt Formation: HCl treatment (95% yield).
Advantages:
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Avoids hazardous reagents like phosgene.
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Uses cost-effective catalysts (Pd/C).
Stereochemical Considerations
The piperidin-2-yl group introduces a chiral center, necessitating enantioselective synthesis. Asymmetric hydrogenation of imine intermediates using chiral catalysts (e.g., Ru-BINAP complexes) has been reported, achieving enantiomeric excess (ee) >95% .
Example:
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(S)-3-Bromo-5-(piperidin-2-yl)pyridine hydrochloride is synthesized via hydrogenation of (R)-1-benzyl-4-(3-bromopyridin-5-yl)-1,2,3,6-tetrahydropyridine using a chiral catalyst .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(piperidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The piperidin-2-yl group can be oxidized or reduced under appropriate conditions. For example, oxidation with potassium permanganate (KMnO4) can yield corresponding ketones or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(piperidin-2-yl)pyridine hydrochloride has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: Researchers use it to develop new drugs with potential therapeutic effects, such as anti-inflammatory, analgesic, and antipsychotic agents.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(piperidin-2-yl)pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including receptors, enzymes, and ion channels. The piperidin-2-yl group can enhance binding affinity and selectivity for certain biological targets, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The following table highlights key structural and functional differences between 3-bromo-5-(piperidin-2-yl)pyridine hydrochloride and its analogs:
Key Observations :
- Bromine vs. Other Halogens : The bromine substituent in the target compound enhances steric bulk and polarizability compared to chlorine or fluorine analogs, favoring Suzuki-Miyaura couplings .
- Piperidine vs. Other Substituents : The piperidine ring introduces basicity and hydrogen-bonding capacity, critical for interactions with biological targets like mGluR5 or nicotinic receptors .
Biological Activity
3-Bromo-5-(piperidin-2-yl)pyridine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure features a brominated pyridine ring substituted with a piperidine moiety. Its molecular formula is CHBrN·HCl, with a molecular weight of approximately 270.6 g/mol. The presence of the bromine atom enhances its reactivity and potential biological effects.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, including those related to DNA replication and repair.
- Membrane Disruption : It has been shown to affect microbial cell membranes, leading to antimicrobial effects.
- Receptor Modulation : Potential interactions with neurotransmitter receptors suggest implications in neuropharmacology.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound. In vitro studies demonstrated cytotoxicity against various cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism behind this activity may involve apoptosis induction and cell cycle arrest.
Case Studies
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Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as a lead compound in antibiotic development . -
Anticancer Research :
In another study published in the Journal of Medicinal Chemistry, the anticancer properties were assessed using a panel of human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its promise as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-5-(piperidin-2-yl)pyridine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution using brominated pyridine precursors (e.g., 5-bromo-3-pyridinemethanol derivatives) and piperidine-containing reagents. Optimization should focus on catalyst selection (e.g., palladium complexes for cross-couplings) and solvent systems (polar aprotic solvents like DMF or THF). Temperature control (80–120°C) and reaction time (12–24 hours) are critical to minimize side products. Post-reaction purification via column chromatography or recrystallization is recommended .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the piperidine ring’s integration and bromine substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (with UV detection at 254 nm) assesses purity (>98%). For crystalline forms, X-ray diffraction can resolve stereochemical ambiguities. Cross-reference spectral data with analogs like 2-amino-5-bromo-3-methylpyridine to identify functional group signatures .
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : Challenges include residual catalysts (e.g., Pd) and unreacted starting materials. Employ chelating resins (e.g., SiliaBond® Thiol) to remove metal impurities. For hydrophilic byproducts, use reverse-phase chromatography (C18 columns with acetonitrile/water gradients). Recrystallization from ethanol/water mixtures (1:3 v/v) improves crystalline purity. Monitor via TLC (Rf = 0.4 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Use density functional theory (DFT) to predict reactivity at the bromine site (e.g., substitution vs. elimination). Tools like ICReDD’s reaction path search integrate quantum chemical calculations to simulate transition states and identify energetically favorable pathways. For example, model the nucleophilic attack of piperidine on 3-bromo-5-substituted pyridines to optimize steric and electronic parameters .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?
- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Perform variable-temperature NMR to assess dynamic processes. For ambiguous NOE correlations, use ROESY or DP4+ statistical analysis to distinguish between rotamers. Compare experimental data with computed NMR shifts (via GIAO-DFT ) for candidate structures. Cross-validate with IR spectroscopy (e.g., C-Br stretch at 550–600 cm⁻¹) .
Q. How can researchers leverage this compound’s bromine moiety for targeted functionalization in drug discovery?
- Methodological Answer : The bromine atom is a handle for palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination for introducing amines). For late-stage diversification, use photoinduced C–Br activation under blue LED light with Ni catalysts. Alternatively, perform halogen-metal exchange (e.g., Grignard or organozinc reagents) to install alkyl/aryl groups. Monitor reaction progress via in situ Raman spectroscopy to detect intermediate species .
Q. What are the best practices for handling stability issues (e.g., hydrolysis of the piperidine ring or bromide displacement)?
- Methodological Answer : Store the compound under inert gas (argon) at –20°C in amber vials to prevent light-induced degradation. For aqueous work, maintain pH > 6 to avoid acid-catalyzed hydrolysis of the piperidine ring. Use stabilizers like BHT (butylated hydroxytoluene) in organic solvents. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar bromopyridine derivatives?
- Methodological Answer : Variability often stems from differences in reagent quality (e.g., anhydrous solvents), catalyst lot consistency, or scaling effects. Replicate experiments using DoE (Design of Experiments) to isolate critical factors (e.g., temperature, stoichiometry). Compare results with literature protocols for analogs like 5-bromo-2-methoxy-3-methylpyridine, adjusting for steric/electronic differences. Publish negative data to clarify boundary conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
